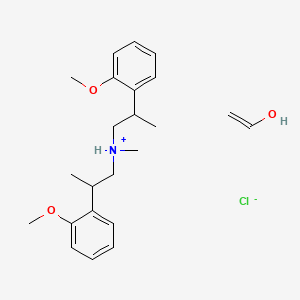
Diphenethylamine, o,o'-dimethoxy-N,alpha,alpha'-trimethyl-, hydrochloride, vinyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride: is a chemical compound with the molecular formula C23H34ClNO3 and a molecular weight of 407.97 g/mol . It is known for its complex structure, which includes a methylazanium core and methoxyphenyl groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride typically involves the reaction of 2-(2-methoxyphenyl)propylamine with methyl iodide to form the corresponding methylated amine. This intermediate is then reacted with hydrochloric acid to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: None required
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactants: 2-(2-methoxyphenyl)propylamine, methyl iodide, hydrochloric acid
Reaction Time: Several hours to ensure complete conversion
Purification: Crystallization or distillation to obtain pure bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium hydroxide in aqueous solution
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of alcohols or nitriles
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a catalyst in certain polymerization reactions.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用机制
The mechanism of action of bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.
相似化合物的比较
- 2-(2-methoxyphenyl)-N-methylpropan-1-aminium chloride
- 2-(2-methoxyphenyl)propylamine
- N-methyl-2-(2-methoxyphenyl)propan-1-amine
Uniqueness:
- Bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride has a unique structure that allows it to form stable complexes with various molecules, making it highly versatile in different applications.
- Compared to similar compounds, it exhibits enhanced stability and reactivity, which makes it more effective in certain chemical and biological processes.
属性
CAS 编号 |
102107-30-2 |
|---|---|
分子式 |
C23H34ClNO3 |
分子量 |
408.0 g/mol |
IUPAC 名称 |
bis[2-(2-methoxyphenyl)propyl]-methylazanium;ethenol;chloride |
InChI |
InChI=1S/C21H29NO2.C2H4O.ClH/c1-16(18-10-6-8-12-20(18)23-4)14-22(3)15-17(2)19-11-7-9-13-21(19)24-5;1-2-3;/h6-13,16-17H,14-15H2,1-5H3;2-3H,1H2;1H |
InChI 键 |
MIYLCYSFOYUGGS-UHFFFAOYSA-N |
规范 SMILES |
CC(C[NH+](C)CC(C)C1=CC=CC=C1OC)C2=CC=CC=C2OC.C=CO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)

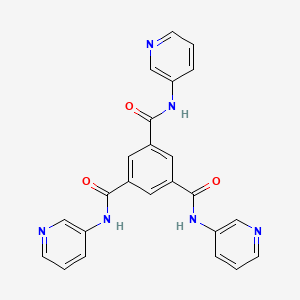

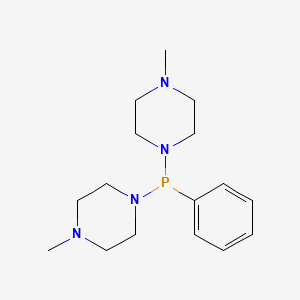
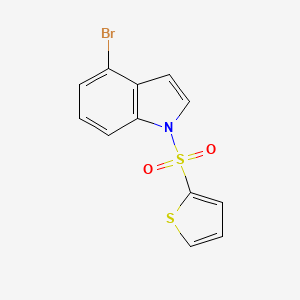

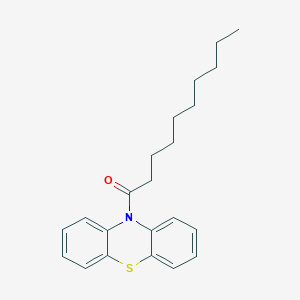
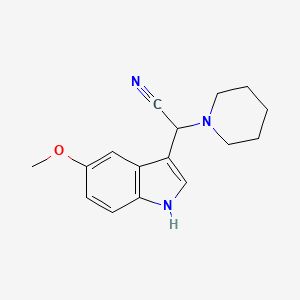
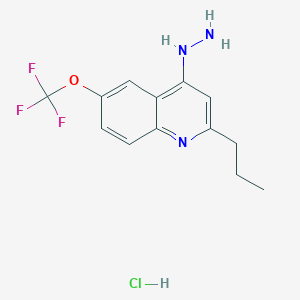
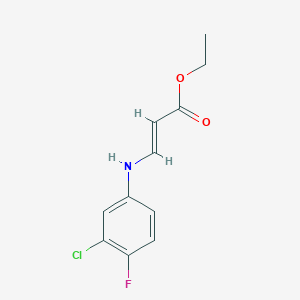

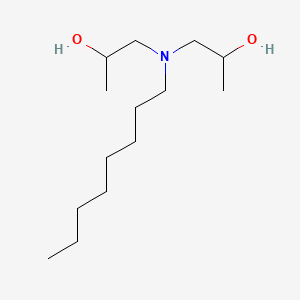
![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)
